molecular formula C22H28ClN3O B2373929 N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide CAS No. 301194-37-6

N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide

Cat. No. B2373929
CAS RN: 301194-37-6
M. Wt: 385.94
InChI Key: DBTOBDPGELMOFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide, commonly known as BCPP, is a chemical compound that has gained attention in the scientific community due to its potential use in the field of pharmacology. BCPP is a piperazine derivative that has been synthesized as a potential therapeutic agent for various neurological disorders.

Scientific Research Applications

  • Antimicrobial and Anticancer Properties :

    • A study by Mehta et al. (2019) focused on derivatives of a similar compound. They found that certain compounds displayed significant antimicrobial activity and moderate anticancer activity. This suggests potential applications in treating infections and cancer (Mehta et al., 2019).
  • Central Nervous System Agents :

    • Verma et al. (2017) synthesized derivatives of a related compound, evaluating them as CNS agents. Molecular docking studies indicated that these compounds could bind to the GABAA receptor, suggesting their potential as anxiolytic and muscle relaxant agents (Verma et al., 2017).
  • Synthesis and Process Development :

    • A study by Guillaume et al. (2003) detailed a practical process for synthesizing a related compound, showing the relevance of these compounds in chemical process development and manufacturing (Guillaume et al., 2003).
  • VEGFR-2 Inhibitors and Antiproliferative Agents :

    • Hassan et al. (2021) synthesized derivatives with antiproliferative activity, targeting VEGFR-2, a key molecule in cancer progression. This indicates potential uses in cancer therapeutics (Hassan et al., 2021).
  • Acetylcholinesterase Inhibitors :

    • Yurttaş et al. (2013) synthesized and screened compounds for activity against acetylcholinesterase, an enzyme relevant in neurological disorders. This suggests possible applications in treating neurodegenerative diseases (Yurttaş et al., 2013).
  • Potential Pesticides :

    • Research by Olszewska et al. (2011) characterized derivatives as potential pesticides, indicating applications in agriculture and pest control (Olszewska et al., 2011).
  • ACAT-1 Inhibitors :

    • A study by Shibuya et al. (2018) identified a compound as a potent ACAT-1 inhibitor, suggesting therapeutic uses in diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
  • Antibacterial, Antifungal, and Anthelmintic Activity :

    • Khan et al. (2019) synthesized derivatives with significant antibacterial, antifungal, and anthelmintic activities, indicating potential in combating various infections (Khan et al., 2019).
  • Anticancer Activity Against Breast Cancer Cells :

    • Yurttaş et al. (2014) investigated derivatives for anticancer activities against breast cancer cells, highlighting potential uses in oncology (Yurttaş et al., 2014).
  • Allosteric Enhancers of A1 Adenosine Receptor :

    • Romagnoli et al. (2008) synthesized and evaluated compounds as allosteric enhancers of the A1 adenosine receptor, suggesting potential in modulating receptor activity for therapeutic purposes (Romagnoli et al., 2008).

properties

IUPAC Name

N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN3O/c1-2-3-5-18-8-10-20(11-9-18)24-22(27)17-25-12-14-26(15-13-25)21-7-4-6-19(23)16-21/h4,6-11,16H,2-3,5,12-15,17H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTOBDPGELMOFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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